Methyl 2,2,2-trifluoroethyl carbonate
Description
Significance and Role in Contemporary Materials Science
In contemporary materials science, FEMC is primarily recognized for its role as a high-performance electrolyte additive or co-solvent in lithium-ion batteries (LIBs). researchgate.netrsc.orgchemicalbook.com The relentless demand for LIBs with higher energy density, improved safety, and longer cycle life has spurred intensive research into novel electrolyte formulations. cip.com.cn Conventional carbonate electrolytes, while widely used, suffer from drawbacks such as flammability and a narrow electrochemical window, which limits the performance of next-generation batteries. cip.com.cn
The introduction of FEMC into electrolyte systems addresses some of these critical issues. Its most lauded property is its non-flammable nature, which significantly enhances the safety of LIBs. researchgate.net The trifluoromethyl group in FEMC's structure contributes to its exceptional thermal and electrochemical stability, making it suitable for high-voltage and high-temperature battery applications. rsc.orgchemicalbook.com
Furthermore, FEMC plays a crucial role in the formation of a stable solid electrolyte interphase (SEI) on the surface of the battery's electrodes, particularly the cathode. rsc.orgchemicalbook.com A robust SEI is essential for preventing the continuous decomposition of the electrolyte, thus leading to enhanced discharge capacity, improved cycling stability, and longer battery life. rsc.orgchemicalbook.comchemrxiv.org Even a small addition, such as 5% by weight of FEMC, has been found to be effective in forming a protective SEI layer. chemicalbook.com However, research has also shown that FEMC can be unstable against graphite (B72142) anodes, a challenge that has been addressed through innovative strategies like electrode pre-passivation. researchgate.netbiosynth.comchemsrc.com
Table 1: Physicochemical Properties of Methyl 2,2,2-trifluoroethyl carbonate
| Property | Value |
|---|---|
| CAS Number | 156783-95-8 |
| Molecular Formula | C4H5F3O3 |
| Molecular Weight | 158.08 g/mol |
| Density | 1.308 g/cm³ |
| Boiling Point | 74.2 °C at 760 mmHg |
| Flash Point | 0 °C |
| Refractive Index | 1.328 |
Data sourced from multiple chemical suppliers and databases. researchgate.netchemsrc.comnih.gov
Contextualization within Fluorinated Organic Carbonates
FEMC belongs to a broader class of compounds known as fluorinated organic carbonates. The strategic incorporation of fluorine atoms into organic carbonate molecules is a widely adopted approach to enhance the performance of LIB electrolytes. cip.com.cn Fluorination can significantly alter the physicochemical properties of the parent carbonate, leading to improvements in oxidative stability, ionic conductivity, and the ability to form a protective SEI layer. cip.com.cn
The position and number of fluorine substitutions on the carbonate molecule have a significant impact on its electrochemical properties. scirp.org The trifluoroethyl group in FEMC, for instance, imparts high oxidation stability. acs.org This is a critical attribute for high-voltage LIBs, where the electrolyte is prone to decomposition on the surface of the cathode. chemrxiv.org
Compared to its non-fluorinated counterparts like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), FEMC offers enhanced thermal stability and reduced flammability. scirp.org However, the introduction of fluorine can also lead to challenges such as increased viscosity and reduced lithium salt solubility. researchgate.net Therefore, fluorinated carbonates like FEMC are often used as part of a solvent blend, combining their advantageous properties with those of conventional carbonates to achieve an optimal balance for battery performance. rsc.org
Research Trajectories and Future Outlook
The promising attributes of FEMC have paved the way for several exciting research trajectories aimed at further optimizing its performance and expanding its applications. One significant area of investigation is the development of "all-fluorinated" electrolytes. acs.org These formulations, which combine FEMC with other fluorinated carbonates and salts, aim to maximize the benefits of fluorination, such as high-voltage stability and non-flammability. acs.org
Another key research direction focuses on mitigating the inherent instability of FEMC with graphite anodes. The strategy of pre-passivating the graphite electrode with a standard carbonate-based electrolyte before introducing the FEMC-based electrolyte has shown significant improvements in performance. biosynth.comchemsrc.com This approach allows for the formation of a stable SEI, enabling the safe and effective use of the non-flammable FEMC solvent. biosynth.comchemsrc.com
Future research is also likely to explore the synergistic effects of FEMC with other novel electrolyte additives. acs.org The goal is to develop electrolyte systems that can simultaneously address multiple challenges, including high-voltage operation, fast charging, and low-temperature performance. As the demand for safer and more powerful energy storage solutions continues to grow, this compound is poised to remain a central focus of advanced materials science research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2,2-trifluoroethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-9-3(8)10-2-4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPVMEKUJUKTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590869 | |
| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156783-95-8 | |
| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways
Laboratory-Scale Synthesis Protocols for FEMC
The small-scale synthesis of FEMC in a laboratory setting can be accomplished through various methods, including transesterification, reactions involving 2,2,2-trifluoroethanol (B45653) precursors, and the utilization of carbon dioxide as a carbonyl source.
Transesterification Reactions
Transesterification is a common and versatile method for the synthesis of carbonates. In the context of FEMC synthesis, this typically involves the reaction of a non-fluorinated carbonate, such as dimethyl carbonate (DMC), with 2,2,2-trifluoroethanol in the presence of a catalyst. The equilibrium of this reaction can be shifted towards the product by removing the more volatile alcohol (methanol) that is formed as a byproduct.
The general reaction is as follows:
CH₃OC(O)OCH₃ + CF₃CH₂OH ⇌ CH₃OC(O)OCH₂CF₃ + CH₃OH
| Catalyst System | Reactants | Conditions | Yield | Selectivity |
| Molecular sieves and ZIF-8 | Dimethyl carbonate, Diethyl carbonate | Mild conditions | 84.7% | - |
| Al2O3-supported KATriz | Dimethyl carbonate, Ethanol (B145695) | 80 °C, 8 h | - | Up to 99% for EMC |
| DBU | Dimethyl carbonate, Various alcohols | Pressurized CO₂ | Up to 89% conversion | Up to 98% for unsymmetrical carbonate |
Routes from 2,2,2-Trifluoroethanol Precursors
A direct and common laboratory route to FEMC involves the reaction of 2,2,2-trifluoroethanol with a suitable methylating agent that also provides the carbonate functionality. One such reagent is methyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Another approach involves the use of phosgene (B1210022) derivatives. For example, triphosgene (B27547), a safer solid substitute for phosgene gas, can be reacted with 2,2,2-trifluoroethanol. This reaction can lead to the formation of trifluoroethyl-chlorocarbonate, which can then be reacted with methanol (B129727) to yield FEMC nih.gov.
A described synthesis of FEMC involves the addition of methanol and sodium methoxide (B1231860) to a precursor, methyl trifluoromethyl carbonate, which is formed from 1,1-difluoroethane (B1215649) and methyl bromide researchgate.net.
Utilization of Carbon Dioxide as a Carbonyl Source
The use of carbon dioxide (CO₂) as a C1 building block for the synthesis of carbonates is an attractive green chemistry approach. For the synthesis of unsymmetrical carbonates like FEMC, this can be achieved through a one-pot reaction of an alcohol, methanol, and CO₂. Research has shown that visible light-assisted, metal-free synthesis mediated by an organic base like 1,1,3,3-tetramethyl guanidine (B92328) (TMG) can produce unsymmetrical methyl aryl/alkyl carbonates in high yields under ambient temperature and atmospheric pressure rsc.org. While a specific protocol for FEMC is not detailed, the general principle is promising.
Another strategy involves the use of switchable agents based on DBU and alcohols, where the transesterification of dimethyl carbonate is accelerated under pressurized CO₂ rsc.orgresearchgate.net. This method has been shown to be effective for the synthesis of various unsymmetrical carbonates. Additionally, basic ionic liquids have been demonstrated to be effective catalysts for the fixation of CO₂ with alcohols and benzyl (B1604629) bromide at room temperature to produce unsymmetrical carbonates researchgate.netqub.ac.uk.
Industrial-Scale Production Strategies and Challenges
The industrial production of FEMC faces several challenges, primarily related to cost, safety, and purification. While specific details on the industrial synthesis of FEMC are proprietary, general challenges for fluorinated carbonate production can be inferred.
The purification of fluorinated compounds can be challenging due to the potential for azeotrope formation and the need to remove impurities to a very high level, especially for applications like battery electrolytes researchgate.netustb.edu.cn. The presence of acidic impurities such as HF can be detrimental to battery performance chemicalbook.com.
Alternative and Analogous Fluorinated Carbonate Syntheses
The synthesis of related fluorinated carbonates provides insights into the chemistry and potential synthetic routes for FEMC.
Bis(2,2,2-trifluoroethyl) Carbonate (TFEC/BtFEC) Synthesis
Bis(2,2,2-trifluoroethyl) carbonate is a symmetrical fluorinated carbonate that has been synthesized through various methods. One common approach involves the reaction of 2,2,2-trifluoroethanol with a phosgene equivalent. For example, the reaction between triphosgene and 2,2,2-trifluoroethanol can yield TFEC rsc.org. A one-pot parallel synthesis of unsymmetrical ureas has been demonstrated using TFEC, which itself was prepared from triphosgene and 2,2,2-trifluoroethanol researchgate.netnih.gov.
Another route to TFEC is through the use of carbon dioxide as a carbonyl source. This has been achieved by the nucleophilic addition of 2,2,2-trifluoroethanol to CO₂ followed by a reaction with 2,2,2-trifluoroethyltriflate, affording TFEC in up to 79% yield researchgate.net.
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product |
| Triphosgene | 2,2,2-trifluoroethanol | - | Bis(2,2,2-trifluoroethyl) carbonate |
| CO₂ | 2,2,2-trifluoroethanol | 2,2,2-trifluoroethyltriflate | Bis(2,2,2-trifluoroethyl) carbonate |
Other Fluorinated Alkyl Carbonates
Beyond Methyl 2,2,2-trifluoroethyl carbonate, a range of other fluorinated alkyl carbonates have been synthesized and studied for their unique properties and applications. These compounds often serve as safer, environmentally benign alternatives to traditional reagents like phosgene. researchgate.netresearchgate.netkobe-u.ac.jp Their synthesis methodologies vary, often leveraging fluorinated alcohols as key starting materials. researchgate.netkobe-u.ac.jp
Bis(2,2,2-trifluoroethyl) carbonate (BTFEC)
A significant member of this class is Bis(2,2,2-trifluoroethyl) carbonate, also known as di(2,2,2-trifluoroethyl) carbonate (DFDEC). sigmaaldrich.com Research has focused on producing this compound from carbon dioxide, presenting a greener alternative to phosgene-based routes. researchgate.netx-mol.com One successful approach involves the nucleophilic addition of 2,2,2-trifluoroethanol to carbon dioxide, followed by a reaction with 2,2,2-trifluoroethyltriflate, achieving yields of up to 79%. researchgate.netx-mol.com An alternative synthesis involves the stoichiometric reaction of 2,2,2-trifluoroethyltriflate with cesium carbonate. researchgate.netx-mol.com BTFEC's reactivity is reported to be between that of dimethyl carbonate and diphenyl carbonate, and it has been effectively used as a condensing agent in the one-pot parallel synthesis of unsymmetrical aliphatic ureas. acs.org
A "photo-on-demand" method has also been developed for synthesizing large quantities of fluoroalkyl carbonates, including BTFEC, in a safe and economical manner. kobe-u.ac.jp This process involves dissolving a fluoroalcohol and an organic base in chloroform (B151607) and illuminating the solution with light. kobe-u.ac.jp
Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC)
Ethyl 2,2,2-trifluoroethyl carbonate is another related compound, primarily synthesized through the reaction of 2,2,2-trifluoroethanol with ethyl chloroformate. This reaction typically uses a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct.
Bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate
The synthesis of more complex structures like bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate has proven difficult through direct methods. However, it can be successfully synthesized via the transesterification of bis(2,2,2-trifluoroethyl) carbonate. researchgate.net
The properties of these compounds are summarized in the table below.
Table 1: Properties of Selected Fluorinated Alkyl Carbonates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|---|
| Bis(2,2,2-trifluoroethyl) carbonate | 1513-87-7 | C₅H₄F₆O₃ | 226.07 | 118 |
| Ethyl 2,2,2-trifluoroethyl carbonate | 156783-96-9 | C₅H₇F₃O₃ | 172.10 | 102.5 (at 760 mmHg) |
Data sourced from references sigmaaldrich.comachemblock.com.
Table 2: Synthetic Pathways for Other Fluorinated Alkyl Carbonates
| Target Compound | Reactants | Key Conditions/Reagents | Reference |
|---|---|---|---|
| Bis(2,2,2-trifluoroethyl) carbonate | 2,2,2-trifluoroethanol, Carbon Dioxide, 2,2,2-trifluoroethyltriflate | Nucleophilic addition followed by reaction with triflate | researchgate.netx-mol.com |
| Bis(2,2,2-trifluoroethyl) carbonate | 2,2,2-trifluoroethyltriflate, Cesium carbonate | Stoichiometric reaction | researchgate.netx-mol.com |
| Ethyl 2,2,2-trifluoroethyl carbonate | 2,2,2-trifluoroethanol, Ethyl chloroformate | Pyridine base |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Phosgene |
| Bis(2,2,2-trifluoroethyl) carbonate |
| Carbon dioxide |
| 2,2,2-trifluoroethanol |
| 2,2,2-trifluoroethyltriflate |
| Cesium carbonate |
| Dimethyl carbonate |
| Diphenyl carbonate |
| Chloroform |
| Ethyl 2,2,2-trifluoroethyl carbonate |
| Ethyl chloroformate |
| Pyridine |
| Hydrochloric acid |
Electrochemical Performance and Interfacial Chemistry in Energy Storage Systems
Application as an Electrolyte Solvent and Additive in Lithium-ion Batteries (LIBs)
FEMC is utilized in LIBs primarily as a co-solvent or an additive in the electrolyte solution. Its principal function is to modify the chemical and physical properties of the electrolyte to enhance battery performance and stability. The presence of fluorine in its structure is key to its beneficial effects, contributing to improved oxidative stability and the formation of a robust and effective solid electrolyte interphase (SEI) on the electrode surfaces. sigmaaldrich.comnasa.gov A stable SEI is crucial as it allows for the passage of lithium ions while preventing the continuous decomposition of the electrolyte, a common cause of battery degradation. sigmaaldrich.com Research has shown that even a small addition, such as 5 wt%, of FEMC can be highly effective in forming a protective passivation layer on the cathode. sigmaaldrich.comnorthwestern.edu
Role in High-Voltage LIBs
The push for higher energy density in LIBs necessitates operation at higher voltages, which places extreme demands on conventional carbonate-based electrolytes, often leading to rapid decomposition and cell failure. FEMC's higher oxidative stability compared to traditional linear carbonates like ethyl methyl carbonate (EMC) makes it a valuable component for high-voltage systems. nasa.gov It helps to stabilize the electrolyte at the surface of high-voltage cathodes, such as those based on nickel-manganese-cobalt (NMC) oxides. northwestern.edu
One study demonstrated that a fluorinated electrolyte containing 1 M LiPF6 in a mixture of fluoroethylene carbonate (FEC) and FEMC (in a 1:9 volume ratio) enabled superior performance in a LiNi0.5Mn0.3Co0.2O2 (NMC532)/graphite (B72142) cell cycled up to a high cutoff voltage of 4.7 V, outperforming its non-fluorinated counterpart. Another all-fluorinated electrolyte formulation, 1.0 M LiPF6 in trifluoropropylene carbonate (TFPC) and FEMC (1/1 volume ratio) with an FEC additive, also showed excellent cycling stability in a high-voltage LiNi0.5Mn0.3Co0.2O2/graphite cell operating up to 4.6 V. This stability is attributed to the formation of a protective passivation layer that prevents the dissolution of transition metals from the cathode material. northwestern.edu
Contribution to High-Temperature Battery Operation
Operating LIBs at elevated temperatures accelerates parasitic reactions between the electrolyte and the electrodes, leading to faster capacity fade and potential safety hazards. The outstanding thermal and electrochemical stability of FEMC makes it a reliable component for improving battery performance under high-temperature conditions. sigmaaldrich.comsigmaaldrich.com The robust SEI layer formed in the presence of FEMC helps to suppress these detrimental side reactions at the electrode surfaces, thereby enhancing the lifespan and safety of the battery during high-temperature operation. sigmaaldrich.com Research has highlighted that fluorinated carbonates like FEMC can be beneficial for improving the high-temperature performance of high-voltage LIBs by preventing significant electrolyte oxidation on the cathode surface. acs.org
Impact on Battery Electrochemical Performance Metrics
The inclusion of Methyl 2,2,2-trifluoroethyl carbonate in electrolytes has a direct and measurable impact on key performance indicators of lithium-ion batteries.
Enhanced Cycling Stability and Capacity Retention
One of the most significant contributions of FEMC is the enhancement of cycling stability and capacity retention. sigmaaldrich.com By forming a more stable SEI on both the anode and cathode, FEMC mitigates the continuous electrolyte decomposition and structural degradation of the electrodes that occur during repeated charging and discharging cycles. This leads to a longer battery life with a slower decline in storage capacity. sigmaaldrich.com
In a study of NMC622/graphite cells, the use of an FEMC-based electrolyte, particularly after pre-passivating the electrodes, demonstrated a significant improvement in performance. researchgate.net While the FEMC electrolyte on pristine electrodes showed poor stability, the pre-passivated cells exhibited much more stable cycling. researchgate.netunipd.it
Table 1: Cycling Performance of NMC622/Graphite Cells with Different Electrolytes
| Electrolyte System | Cell Configuration | Cycling Conditions | Initial Discharge Capacity (mAh/g) | Capacity after 30 Cycles (mAh/g) | Observations |
|---|---|---|---|---|---|
| 1 M LiPF6 in FEMC | Pristine Electrodes | C/5 rate, 3.0-4.3 V | ~160 | < 20 | Rapid capacity fade |
| 1 M LiPF6 in FEMC | Pre-passivated Electrodes | C/5 rate, 3.0-4.3 V | ~160 | ~140 | Significantly improved stability |
| LP57 (Commercial) | Pristine Electrodes | C/5 rate, 3.0-4.3 V | ~165 | ~160 | Stable cycling |
Data sourced from a study on pre-passivated electrodes in FEMC electrolytes. researchgate.net
Rate Capability and Cell Resistance Characteristics
The rate capability of a battery, or its ability to perform under high charge and discharge currents (C-rates), is critically dependent on the cell's internal resistance. The properties of the SEI layer play a major role in this resistance. While FEMC helps form a stable SEI, the composition and thickness of this layer can influence ionic conductivity and, consequently, cell resistance.
One study found that in NMC622/graphite cells, the internal resistance when using an FEMC electrolyte on pristine electrodes was substantially higher than a conventional electrolyte. researchgate.netunipd.it However, when the electrodes were pre-passivated before being assembled in the FEMC electrolyte, the cell resistance was more than halved compared to the pristine electrode setup, although it remained higher than the commercial benchmark electrolyte. researchgate.netunipd.it This suggests that while FEMC is crucial for stability, optimizing the interface is key to achieving low resistance and good rate performance.
Table 2: Internal Resistance of NMC622/Graphite Cells
| Electrolyte System | Electrode Condition | Approximate Internal Resistance after 5 Cycles (Ohms) |
|---|---|---|
| 1 M LiPF6 in FEMC | Pristine | ~180 |
| 1 M LiPF6 in FEMC | Pre-passivated | ~80 |
| LP57 (Commercial) | Pristine | ~40 |
Resistance measured by the intermittent current interruption (ICI) method at a C/5 rate. Data sourced from a study on pre-passivated electrodes. researchgate.netunipd.it
Cathode-Electrolyte Interphase (CEI) Behavior and Passivation
Passivation of Cathode Surfaces
The formation of a stable cathode electrolyte interphase (CEI) is crucial for the long-term cycling stability of lithium-ion batteries, particularly at high voltages. FEMC is known to participate in the formation of a protective passivation layer on the cathode surface. sigmaaldrich.com This layer helps to mitigate the degradation of both the cathode material and the electrolyte, leading to enhanced discharge capacity and cyclability. sigmaaldrich.com Even at a concentration of 5 wt%, FEMC has been shown to be effective in forming a stable CEI. sigmaaldrich.com
Research indicates that electrolytes containing fluorinated carbonates, such as a mixture of fluoroethylene carbonate (FEC) and FEMC, can form a dense and effective LiF-rich CEI on the surface of LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) cathodes. diva-portal.org X-ray photoelectron spectroscopy (XPS) analysis of the NMC532 cathode surface after 200 cycles at a high cutoff voltage of 4.7 V revealed the composition of this protective layer. The data in the table below compares the surface composition of a pristine NMC532 cathode with that of cathodes cycled in a standard electrolyte (ethylene carbonate/ethyl methyl carbonate) and a fluorinated electrolyte (FEC/FEMC).
Interactive Table: Surface Composition of NMC532 Cathode After 200 Cycles
While FEMC contributes to a stable CEI, some studies suggest that it may not be an ideal SEI-forming agent on its own, particularly on the anode side. Research on NMC622-graphite cells has shown that pre-passivating the electrodes with a standard carbonate-based electrolyte before using a FEMC-based electrolyte significantly improves performance. diva-portal.orgresearchgate.net This indicates that the initial passivation layer formed from conventional electrolytes is more effective at preventing the continued decomposition of FEMC at the graphite anode. diva-portal.orgresearchgate.net
Suppression of Transition Metal Dissolution
A major failure mechanism in lithium-ion batteries, especially those with nickel-rich cathodes operating at high voltages, is the dissolution of transition metals (like Mn, Co, and Ni) from the cathode and their subsequent deposition on the anode. atomiclayerdeposition.com This process leads to capacity fade and increased impedance. The acidic species, such as hydrogen fluoride (B91410) (HF), generated from the decomposition of the common lithium salt LiPF₆, are known to accelerate this dissolution. atomiclayerdeposition.com
Fluorinated electrolyte components like FEMC can play a role in mitigating this issue. The formation of a robust, LiF-rich CEI, as discussed in the previous section, acts as a physical barrier that limits the direct contact between the electrolyte and the cathode active material, thereby reducing the extent of transition metal dissolution. atomiclayerdeposition.com
While direct quantitative data for FEMC is limited, studies on similar fluorinated carbonate blends provide strong evidence for this effect. For instance, a study using laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) on aged SiOx-Graphite anodes from cells with NMC811 cathodes showed a significant reduction in deposited transition metals when a fluorine-rich electrolyte (LiFSI in FEC/bis(2,2,2,) trifluoroethyl carbonate (BFEC)) was used compared to a standard LiPF₆ in EC/EMC electrolyte. Given the structural similarities between FEMC and BFEC, similar trends can be anticipated.
Interactive Table: Relative Surface Concentration of Dissolved Transition Metals on Anode
Electrochemical Stability Window and Degradation Pathways
The electrochemical stability window of an electrolyte is a critical parameter that defines the voltage range within which the battery can operate without significant electrolyte decomposition.
On the anode side, the electrolyte undergoes reduction to form the solid electrolyte interphase (SEI). While FEMC is reported to be relatively stable, it can decompose at the low potentials of the graphite anode, especially if not used in conjunction with a more effective SEI-forming additive. diva-portal.org Studies on pre-passivated graphite electrodes cycled in a LiPF₆/FEMC electrolyte provide insights into the decomposition products. researchgate.net Hard X-ray photoelectron spectroscopy (HAXPES) analysis of the SEI reveals its elemental composition after various cycles.
Interactive Table: SEI Composition on Pre-passivated Graphite Electrodes Cycled in LiPF₆/FEMC
The data indicates that after cycling in FEMC, there is a significant increase in the fluorine and a decrease in the carbon content of the SEI. researchgate.net This suggests that the decomposition of the LiPF₆ salt is a major contributor to the SEI growth in this system, leading to the formation of LiF and other phosphorus-fluorine compounds. researchgate.net The decomposition of FEMC itself is believed to contribute to the organic components of the SEI, though specific decomposition products of FEMC are not explicitly identified in these surface analyses. General studies on electrolyte degradation using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have identified various organic compounds resulting from the decomposition of carbonate electrolytes, but specific data for FEMC is scarce. chemrxiv.orgrsc.orguni-muenster.denih.gov
In electrolytes containing LiPF₆, the decomposition of the salt is a key degradation pathway, leading to the formation of Lewis acidic PF₅, which can further catalyze the decomposition of carbonate solvents. atomiclayerdeposition.com The formation of a stable CEI with the help of FEMC can limit the access of the electrolyte to the cathode surface, thereby indirectly suppressing these salt decomposition reactions. The increase in fluorine content in the SEI when using a FEMC electrolyte suggests that the decomposition products of LiPF₆ are effectively incorporated into the passivation layer. researchgate.net
Lithium Ion Solvation and Transport Phenomena
The solvation of lithium ions by the electrolyte components and the subsequent transport of these solvated ions are fundamental to the functioning of a lithium-ion battery. The structure of the Li⁺ solvation sheath has a significant impact on the SEI formation, ionic conductivity, and the Li⁺ transference number.
The trifluoroethyl group in FEMC is expected to influence its solvating power for Li⁺ ions. Fluorination of carbonate solvents generally leads to a decrease in their ability to solvate Li⁺. This is because the electron-withdrawing fluorine atoms reduce the electron density on the carbonyl oxygen, which is the primary coordination site for Li⁺. While specific studies on Li⁺ solvation in pure FEMC are not widely available, it is anticipated that FEMC has a weaker solvating ability compared to its non-fluorinated counterparts like ethyl methyl carbonate.
This weaker solvation can have several consequences. On one hand, it may lead to a higher Li⁺ transference number (t₊), which is the fraction of the total ionic current carried by the Li⁺ ions. A higher t₊ is desirable as it reduces concentration gradients and improves the power capability of the battery. However, a very weak solvation can also lead to lower salt dissociation and consequently lower ionic conductivity. Therefore, the optimal electrolyte formulation often involves a balance between different solvents to achieve both adequate salt dissociation and favorable Li⁺ transport properties. Currently, there is a lack of specific experimental data in the public domain detailing the ionic conductivity and Li⁺ transference number for electrolytes containing this compound.
Coordination Environment of Li⁺ Ions
In electrolytes containing this compound (MTFEC), the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly alters the electronic structure of the carbonate molecule compared to its non-fluorinated counterparts. This modification impacts how the molecule interacts with the positively charged Li⁺ ion. The presence of anions and co-solvents like ethylene (B1197577) carbonate (EC) further complicates this coordination structure.
Studies using femtosecond vibrational spectroscopy and density functional theory (DFT) calculations on common carbonate electrolytes have revealed that anions are often present in the first coordination shell of the Li⁺ ion, especially at higher salt concentrations (> 0.5 M). nih.govpku.edu.cnarxiv.org This leads to the formation of cation/solvent/anion complexes, which modifies the traditionally accepted tetrahedral coordination of four solvent molecules around the Li⁺. nih.govarxiv.org For instance, in concentrated ethylene carbonate solutions, the coordination number of EC molecules directly bound to Li⁺ was found to be only two, with anions occupying other positions in the primary solvation shell. nih.govpku.edu.cn
Molecular dynamics (MD) simulations show that in mixed electrolytes, such as those containing both cyclic and linear carbonates, both types of solvent molecules participate in forming the Li⁺ solvation sheath. nih.gov While cyclic carbonates like EC, with their high dielectric constant, are strong solvating agents, linear carbonates also play an active role. nih.govescholarship.orglbl.gov The composition of the solvation shell is heavily influenced by the bulk mixture ratio of the solvents. nih.gov For fluorinated co-solvents, it has been shown that up to 25% of fluoroethylene carbonate (FEC) can coordinate with Li⁺ in mixed carbonate electrolytes. escholarship.orgescholarship.org The introduction of the -CF₃ group in MTFEC is expected to weaken its bond with Li⁺ compared to non-fluorinated carbonates due to the reduced electron-donating ability of the carbonyl oxygen.
The table below, compiled from computational studies, illustrates the typical coordination numbers (CN) of Li⁺ with different species in various carbonate-based electrolytes.
Table 1: Li⁺ Ion Coordination in Various Carbonate-Based Electrolytes
| Electrolyte System | Li⁺ Coordinating Species | Average Coordination Number (CN) | Dominant Solvated Species | Source |
|---|---|---|---|---|
| 1.2 M LiPF₆ in EC/EMC (Gen2) | EC, EMC, PF₆⁻ | ~4 | Li⁺(EC)₂(EMC)(PF₆) | escholarship.org |
| 1.2 M LiPF₆ in EC | EC, PF₆⁻ | ~4 | Li⁺(EC)₃(PF₆) | escholarship.org |
| 3 M LiTFSI in EC | Carbonyl Oxygen, TFSI Oxygen | 3.07 (Ocarb), 0.91 (OTFSI) | Contact Ion Pairs (CIPs) | acs.org |
Impact on Lithium Ion Conductivity
The ionic conductivity of an electrolyte is a measure of its ability to conduct lithium ions and is a critical parameter for battery rate performance. It is a function of the number of charge carriers, their mobility, and the degree of ion dissociation. scirp.org The inclusion of fluorinated carbonates like MTFEC affects conductivity through several interrelated factors, including viscosity, dielectric constant, and the nature of the Li⁺ solvation sheath.
In mixed carbonate systems, the addition of a low-viscosity linear carbonate is essential for achieving high ionic conductivity. mdpi.com However, research comparing fluorinated ethyl methyl carbonates has shown that excessive fluorination can be detrimental. For example, electrolytes based on monofluoroethyl methyl carbonate (F1EMC) and difluoroethyl methyl carbonate (F2EMC) exhibited faster ion conduction than those with trifluoroethyl methyl carbonate (F3EMC, a close analog of MTFEC). osti.gov This is attributed to the more locally-polar –CH₂F and –CHF₂ groups compared to the –CF₃ group. osti.gov The conductivity in mixed electrolytes often shows a non-monotonic dependence on the solvent ratio, peaking at an optimal balance of components that minimizes viscosity while ensuring sufficient salt dissociation. nih.govmdpi.com For instance, in an EC/EMC mixture, a 1:3 ratio yielded the highest ionic conductivity, surpassing that of either pure solvent. mdpi.com
The table below presents comparative data on the ionic conductivity of various carbonate-based electrolytes.
Table 2: Ionic Conductivity of Select Lithium-Ion Battery Electrolytes
| Electrolyte Composition (Salt: 1 M LiPF₆) | Temperature (°C) | Ionic Conductivity (mS cm⁻¹) | Source |
|---|---|---|---|
| Ethylene Carbonate (EC) | 25 | 19.54 | mdpi.com |
| Ethyl Methyl Carbonate (EMC) | 25 | 9.69 | mdpi.com |
| EC / EMC (1:3 vol/vol) | 25 | 21.50 | mdpi.com |
| EC / Ethyl Fluoroacetate (EFA) (1:1 vol/vol) | 25 | ~10.5 | scirp.org |
Desolvation Energy Considerations
For a lithium ion to be incorporated into an electrode during charging or discharging, it must first be stripped of its coordinating solvent molecules. The energy required for this process is known as the desolvation energy. A high desolvation energy presents a significant kinetic barrier, slowing down the interfacial charge transfer and hindering the battery's power capabilities. Therefore, a solvent that binds weakly to Li⁺, resulting in a lower desolvation energy, is generally preferred.
The introduction of electron-withdrawing fluorine atoms, as in MTFEC, reduces the electron density on the carbonyl oxygen atom. This weakens the electrostatic interaction between the solvent molecule and the Li⁺ ion, thereby lowering the solvation energy. mdpi.com Density functional theory (DFT) calculations are a powerful tool for quantifying these interaction energies. Comparative studies have shown a clear hierarchy in the solvation strength of common carbonate solvents.
For example, the Li⁺ solvation priority order has been determined as: propylene (B89431) carbonate (PC) > ethylene carbonate (EC) > ethyl methyl carbonate (EMC) > diethyl carbonate (DEC) > dimethyl carbonate (DMC). This indicates that Li⁺ is more strongly bound by cyclic carbonates than linear ones. Computational studies on fluorinated carbonates have confirmed that increasing the degree of fluorination generally decreases the Li⁺ binding energy. DFT calculations comparing monofluoroethyl methyl carbonate (F1EMC) and trifluoroethyl methyl carbonate (F3EMC) showed that the Li⁺ binding energy was higher for F1EMC than for F3EMC, indicating easier desolvation from the more heavily fluorinated solvent. mdpi.com This lower desolvation energy is a key advantage of using fluorinated solvents like MTFEC, as it can facilitate faster electrode kinetics.
The following table summarizes calculated Li⁺ solvation energies with various carbonate solvent molecules. A less negative value indicates weaker binding and a lower desolvation energy barrier.
Table 3: Calculated Li⁺ Solvation and Binding Energies with Carbonate Solvents
| Li⁺-Solvent Complex | Calculation Method | Solvation/Binding Energy (kcal/mol) | Source |
|---|---|---|---|
| Li⁺ - Ethylene Carbonate (EC) | MP2/aug-cc-pVDZ | -46.9 | acs.org |
| Li⁺ - Fluoroethylene Carbonate (F1EC) | MP2/aug-cc-pVDZ | -42.2 | acs.org |
| Li⁺ - Difluoroethylene Carbonate (F2EC) | MP2/aug-cc-pVDZ | -37.1 | acs.org |
| Li⁺ - Propylene Carbonate (PC) | DFT | Spontaneous Solvation |
Advanced Theoretical and Computational Investigations
Quantum Chemical Calculations for Electrochemical Properties
Quantum chemical calculations are instrumental in predicting the intrinsic electrochemical characteristics of solvent molecules like FEMC. These methods model the electronic structure to determine properties that govern performance in electrochemical environments.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing predictions of key electrochemical properties such as oxidation and reduction stability. These properties are often inferred from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO energy level generally corresponds to greater resistance to oxidation, while a higher LUMO energy level suggests better stability against reduction.
For fluorinated carbonates like FEMC, the presence of the electron-withdrawing 2,2,2-trifluoroethyl group is predicted to significantly lower the HOMO energy level compared to non-fluorinated analogues. This effect enhances the solvent's oxidative stability, making it more suitable for use in high-voltage lithium-ion batteries where the electrolyte is exposed to highly oxidizing conditions at the cathode. researchgate.net Studies on similar fluorinated carbonates have shown that this fluorination strategy is effective at preventing electrolyte decomposition at high voltages. researchgate.net While specific DFT-calculated values for FEMC are proprietary to individual research, the principle remains a cornerstone of its design as a stable electrolyte component.
Table 1: Predicted Electrochemical Properties of FEMC based on DFT Principles
| Property | Predicted Characteristic | Rationale |
| Oxidation Potential | High | The electron-withdrawing trifluoroethyl group lowers the HOMO energy level, increasing stability against oxidation. researchgate.net |
| Reduction Potential | Moderate | Fluorination primarily affects oxidative stability; reductive stability is less impacted but crucial at the anode interface. |
| Electrochemical Window | Wide | The combination of high oxidative stability and adequate reductive stability results in a broad operational voltage range. |
Note: This table is based on established theoretical principles and data from analogous compounds.
Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, forming two radical species. Calculating BDEs helps identify the weakest bonds within a molecule, which are the most likely sites for initiating thermal decomposition or electrochemical breakdown.
Ab initio calculations can be employed to determine the BDE for each bond in the FEMC molecule. nih.gov The molecule's structure consists of strong C-F bonds, relatively stable C-C and C-H bonds, and more susceptible C-O and O-C bonds within the carbonate functional group. The decomposition of simple esters like methyl formate (B1220265) primarily occurs at the carbonate core, and similar pathways are expected for FEMC. nih.gov The primary weak points are the ester linkages, as their cleavage typically requires less energy than breaking the robust C-F or C-H bonds.
Table 2: Principal Bonds in Methyl 2,2,2-trifluoroethyl carbonate and Their Relative Strength
| Bond | Type | Expected Relative BDE | Implication for Stability |
| C-F | Fluoroalkane | Very High | Contributes to the high thermal stability of the trifluoroethyl moiety. |
| C-H | Methyl Alkane | High | Generally stable under typical operating conditions. |
| C-C | Alkane | High | Stable bond within the ethyl group. |
| O=C | Carbonyl | Very High | The double bond is strong and unlikely to be the initial point of cleavage. |
| CH₃-O | Ester Linkage | Moderate to Low | A potential weak point for decomposition reactions. nih.gov |
| O-CH₂CF₃ | Ester Linkage | Moderate to Low | A primary site for nucleophilic attack and bond cleavage. nih.gov |
Note: Relative strengths are inferred from general principles of organic chemistry and computational studies on analogous esters.
Molecular Dynamics (MD) Simulations for Reaction Pathways
Molecular dynamics simulations model the physical movements of atoms and molecules over time, allowing researchers to observe complex processes like chemical reactions and interfacial phenomena at an atomistic level.
MD simulations can predict the mechanism of ester hydrolysis, a critical degradation pathway in the presence of water impurities. For a simple ester, the hydrolysis reaction in a neutral aqueous solution is understood to proceed through a stepwise mechanism. researchgate.net This process involves:
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon of the FEMC molecule.
Intermediate Formation: This leads to the formation of a transient, tetrahedral gem-diol intermediate.
Decomposition: The intermediate collapses, breaking an ester bond to release either methanol (B129727) or 2,2,2-trifluoroethanol (B45653), along with the corresponding carboxylic acid which subsequently decomposes to carbon dioxide.
Simulations show that this process is often catalyzed by a network of surrounding water molecules that facilitate proton transfer. researchgate.net Furthermore, studies on 2,2,2-trifluoroethanol (TFE) suggest that the fluorinated group can lead to preferential aggregation, potentially creating a local environment that influences the accessibility of water to the reactive carbonate center. nih.gov
In battery applications, the interaction between the FEMC electrolyte and the electrode surfaces is paramount. MD simulations are used to model the formation and evolution of the Solid Electrolyte Interphase (SEI) on the anode (e.g., graphite) and the cathode interface.
Research shows that FEMC can be unstable against graphite (B72142) electrodes, leading to decomposition and the formation of an SEI layer. researchgate.net MD simulations help elucidate the structure of this interface. Computational studies on related fluorinated carbonates reveal that they tend to have a lower lithium-ion (Li⁺) solvating ability compared to their non-fluorinated counterparts like ethylene (B1197577) carbonate. acs.orgresearchgate.net This weaker solvation affects the structure of the Li⁺ solvation shell and the dynamics of ion transport to the electrode surface. The resulting SEI formed from FEMC-based electrolytes is often rich in lithium fluoride (B91410) (LiF), a desirable component known for its ability to stabilize the interface. researchgate.net
Table 3: Findings from Interfacial Modeling of Fluorinated Carbonates
| Finding | Method | Implication for FEMC | Reference |
| Reduced Li⁺ Solvation Energy | Quantum Chemical Calculations | Weaker binding between Li⁺ and FEMC compared to non-fluorinated solvents. | acs.org |
| SEI Composition | Experimental Analysis & MD Simulation | SEI is rich in LiF and other lithium salts, protecting the electrode surface. | researchgate.net |
| Electrolyte Decomposition | Electrochemical Testing & MD Simulation | FEMC decomposes on graphite, contributing to SEI formation. | researchgate.net |
| Coordination Number (CN) | Molecular Dynamics (MD) | Li⁺ is coordinated by fewer fluorinated solvent molecules, influencing ion mobility. | acs.org |
Chemical Kinetics Modeling of Decomposition and Combustion
Chemical kinetics modeling aims to construct a comprehensive mechanism of elementary reactions to predict the behavior of a substance under thermal stress, such as decomposition or combustion. This is vital for assessing the safety and thermal runaway characteristics of battery electrolytes.
The decomposition and combustion of FEMC are complex processes involving numerous parallel and sequential reactions. Modeling studies on analogous non-fluorinated carbonates, such as ethyl methyl carbonate (EMC), provide a foundational understanding. elsevierpure.comresearchgate.net These models show that initial decomposition often occurs via unimolecular reactions, followed by the oxidation of the resulting fragments. elsevierpure.com For EMC, a two-stage increase in CO₂ is observed: one from initial decomposition and a second from the subsequent oxidation of carbon monoxide. elsevierpure.com
For FEMC, the kinetic model must also account for reaction pathways involving the highly stable trifluoroethyl group. The presence of fluorine is known to introduce flame-retardant properties, likely through the scavenging of reactive H• and OH• radicals by fluorine-containing species. researchgate.net A complete kinetic model for FEMC would include hundreds of reactions to accurately simulate its behavior from initial thermal decomposition to complete combustion, providing critical data for safety assessments.
Reaction Rate Coefficient Determination
Precise reaction rate coefficients for this compound are not extensively available in publicly accessible literature. The determination of these coefficients requires specialized computational studies, often employing ab initio or density functional theory (DFT) methods, which have been applied to similar, non-fluorinated carbonate compounds.
For instance, kinetic modeling for ethyl methyl carbonate (EMC), a related electrolyte solvent, has been developed to understand its reactivity, which is crucial for assessing fire risks in applications like lithium-ion batteries. elsevierpure.com Such studies on EMC involved investigating its oxidation and pyrolysis in a micro flow reactor, which then informed the development of a detailed chemical kinetic mechanism. elsevierpure.com These models for non-fluorinated analogues provide a framework for the type of computational analysis needed to determine the specific reaction rate coefficients for this compound. However, without direct computational studies on the title compound, specific rate coefficient data remains unquantified.
Combustion Pathway Analysis
A detailed combustion pathway analysis specifically for this compound is not readily found in the reviewed scientific literature. However, general principles from the combustion of other fluorinated organic compounds and carbonate esters offer insights into its likely decomposition behavior.
The combustion of fluorinated compounds is known to be complex. Experimental studies on other fluorinated liquids show that the ignition source and conditions significantly influence the decomposition pathways and the resulting products. researchgate.net In fire scenarios, the thermal decomposition of such compounds can release toxic and corrosive gases, including hydrogen fluoride (HF) and carbonyl fluoride (COF2). researchgate.net The presence of fluorine in a molecule generally increases its thermal stability due to the strength of the C-F bond. scripps.edu
In the context of lithium-ion batteries, where similar carbonate esters are used as electrolyte solvents, thermal decomposition is a critical safety concern. At elevated temperatures, organic carbonate solvents undergo thermal decomposition, generating gases like carbon monoxide (CO) and carbon dioxide (CO2). mdpi.com The presence of fluorine-containing salts in these electrolytes can lead to the formation of HF. mdpi.com For fluorinated carbonates like fluoroethylene carbonate (FEC), thermal decomposition can be catalyzed by components like PF5, leading to the formation of HF and vinylene carbonate. researchgate.net It is plausible that the combustion of this compound would involve the breaking of C-O and C-C bonds, alongside reactions influenced by the highly stable trifluoromethyl group, likely leading to the formation of HF, CO, CO2, and other fluorinated species. A computational study on ethyl methyl carbonate revealed a three-stage reaction process involving initial fuel decomposition, oxidation of the byproducts to CO, and subsequent oxidation of CO to CO2. elsevierpure.com
Computational Studies on CO2 Interaction with Fluorinated Groups
Computational studies have explored the interactions between carbon dioxide (CO2) and fluorinated groups, which are relevant to understanding the "CO2-philic" nature of certain fluorinated compounds. These investigations suggest that favorable interactions exist between CO2 and fluoroalkyl groups.
Ab initio molecular orbital calculations have indicated that dipole-quadrupole interactions play a significant role in the intermolecular forces between CO2 and fluorinated groups. researchgate.net These studies have shown that there is a favorable association between CO2 and molecules containing trifluoromethyl groups. researchgate.net As a molecule with a significant quadrupole moment, CO2 can induce specific interactions with electron-rich fluorine atoms. researchgate.net
The nature of the interaction is fundamentally different for fluorocarbons compared to hydrocarbons. It is suggested that fluorocarbons interact through the carbon atom of CO2, while hydrocarbons interact via the oxygen atoms of CO2. rsc.org Research into the effect of the degree of fluorination on CO2-philicity suggests that there is an optimal density of fluorine atoms for maximizing this interaction. rsc.org While partial fluorination can enhance CO2 affinity, further increasing the number of fluorine atoms can lead to a decrease in CO2-philicity, partly because the electronegative fluorine atoms can reduce the favorable interaction of other groups, like carbonyls, with CO2. rsc.org
Spectroscopic and Advanced Analytical Characterization Methodologies
Surface Sensitive Spectroscopies for Interfacial Analysis
Interfacial analysis is crucial for understanding how FEMC interacts with electrode surfaces. The formation of a stable and effective SEI is paramount for battery longevity and safety, and surface-sensitive spectroscopies are the primary tools for this investigation. sigmaaldrich.comsigmaaldrich.com
X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive surface analysis technique that provides quantitative elemental and chemical state information about the top few nanometers of a material. specs-group.com In the context of FEMC-based electrolytes, XPS is employed to analyze the composition of the SEI layer formed on electrode surfaces, typically the graphite (B72142) anode. sigmaaldrich.com The decomposition products of the electrolyte, including the FEMC solvent and the lithium salt (e.g., LiPF₆), contribute to this layer. nih.gov
Research findings indicate that the SEI formed in the presence of fluorinated carbonates is often rich in lithium fluoride (B91410) (LiF), which is believed to contribute to a more stable and protective passivation layer. nih.gov XPS analysis helps identify the various carbon, oxygen, and fluorine-containing species that constitute the SEI. For instance, analysis of the C 1s, O 1s, and F 1s core peak spectra allows for the identification of lithium alkyl carbonates, polycarbonates, and inorganic salts like LiF, which are crucial components of the SEI. nih.gov Studies on related fluorinated solvents like bis(2,2,2-trifluoroethyl) carbonate (TFEC) show that XPS can reveal a distinct chemistry in the SEI, which influences ion transport and cell performance. rsc.org The addition of even small amounts of FEMC can be effective in forming a stable SEI layer and protecting the cathode surface. sigmaaldrich.comsigmaaldrich.com
While conventional XPS has a limited probing depth (typically <10 nm), Hard X-ray Photoelectron Spectroscopy (HAXPES) utilizes higher energy X-rays, allowing for analysis of greater depths, often up to 50-60 nm. diva-portal.orgrsc.org This makes HAXPES particularly suitable for studying the thicker, more complex SEI layers that can form on electrodes after extended cycling or with certain electrolyte formulations. nih.govresearchgate.net
HAXPES has been instrumental in characterizing the SEI formed on graphite anodes in cells containing FEMC. Studies show that cycling electrodes in a LiPF₆/FEMC electrolyte can lead to significant SEI growth. diva-portal.org HAXPES can qualitatively track this thickness by monitoring the attenuation of the graphite signal from the underlying electrode. diva-portal.orgrsc.org Research involving pre-passivated graphite electrodes subsequently cycled in a LiPF₆/FEMC electrolyte used HAXPES to detail the evolution of the SEI's elemental composition. rsc.orgresearchgate.net The analysis revealed that the pre-formed SEI undergoes significant changes, with an increase in fluorine and lithium content, suggesting that LiF becomes a dominant species. researchgate.net The data indicates that the trifluoromethyl group (–CF₃) from the FEMC molecule is not significantly incorporated into the SEI, but its presence influences the decomposition pathways of the lithium salt. researchgate.net
Table 1: Elemental Composition of SEI on Pre-passivated Graphite Electrodes Before and After Cycling in LiPF₆/FEMC Electrolyte (as determined by HAXPES) Data sourced from a study with a probing depth of approximately 50 nm. rsc.org
| Cycling Condition | Carbon (C) | Fluorine (F) | Lithium (Li) | Oxygen (O) | Phosphorus (P) |
| Pre-passivated | 30% | 16% | 47% | 6% | 1% |
| Charged to 4.3 V in FEMC | 18% | 26% | 44% | 9% | 3% |
| 1 cycle in FEMC | 14% | 27% | 48% | 9% | 2% |
| 5 cycles in FEMC | 10% | 26% | 54% | 8% | 2% |
| 30 cycles in FEMC | 12% | 24% | 50% | 10% | 4% |
Electrochemical Characterization Techniques
Electrochemical methods are essential for evaluating the bulk performance and stability of an electrolyte. These techniques probe the reactions occurring within the cell during operation, providing data on stability, resistance, and cycling behavior.
Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the reduction and oxidation processes of an electrolyte at electrode surfaces. By sweeping the potential of an electrode and measuring the resulting current, a voltammogram is produced that reveals the potentials at which the electrolyte components are electrochemically active.
For electrolytes containing fluorinated carbonates, CV is used to determine the electrochemical stability window. In studies of related compounds like TFEC, CV measurements on Li|graphite cells helped to identify the reduction peaks associated with different electrolyte solvents. rsc.org Typically, the reduction of ethylene (B1197577) carbonate (EC), a common co-solvent, occurs at a distinct potential. The reduction of the fluorinated carbonate can also be observed, though it may play a minor role compared to EC. rsc.org Methodologies for studying FEMC have included using a CV step after charging to specific voltages to ensure complete passivation before transferring electrodes to cells with the FEMC electrolyte for long-term testing. rsc.org
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides information about the various resistive and capacitive elements within a battery. core.ac.ukbiologic.net By applying a small AC voltage or current over a wide range of frequencies, an impedance spectrum (often displayed as a Nyquist plot) is generated. This spectrum can be analyzed to separate contributions from the electrolyte resistance, charge-transfer resistance at the electrode-electrolyte interface, and solid-state diffusion within the electrodes. core.ac.ukyoutube.com
Galvanostatic cycling is the most common method for evaluating the long-term performance and stability of a battery. It involves repeatedly charging and discharging the cell at a constant current between set voltage limits. This provides key performance metrics such as discharge capacity, energy efficiency, and capacity retention over hundreds of cycles.
The performance of FEMC as a non-flammable electrolyte solvent has been extensively evaluated using galvanostatic cycling. While FEMC can be unstable with standard graphite anodes, studies have shown that pre-passivating the electrodes with a conventional carbonate-based electrolyte significantly improves the cycling stability of the FEMC-based cell. diva-portal.orgrsc.orgresearchgate.net Charge-discharge curves from these tests show the voltage profile and capacity, while long-term cycling data demonstrates the capacity retention and coulombic efficiency. researchgate.net For instance, pre-passivated NMC622|graphite cells with a LiPF₆/FEMC electrolyte have shown substantially improved performance compared to cells with pristine (un-passivated) electrodes. rsc.orgresearchgate.net
Potentiostatic holds, where the cell voltage is held constant while the current is monitored, are also used, often during the initial formation cycles. This technique can be part of a pre-passivation protocol to ensure a stable SEI is formed before subjecting the cell to more demanding galvanostatic cycling. rsc.org
Structural and Compositional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural confirmation and purity assessment of Methyl 2,2,2-trifluoroethyl carbonate. anl.gov Through ¹H, ¹⁹F, and ¹³C NMR, the precise chemical environment of the hydrogen, fluorine, and carbon atoms in the molecule can be determined, confirming its expected structure. anl.govrsc.org Spectra are typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃). anl.govrsc.org The resulting chemical shifts and coupling constants provide unambiguous proof of the compound's identity. rsc.org
Table of Expected NMR Signals for this compound:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~3.8 | Singlet (s) | Methyl group (-OCH₃) |
| ~4.5 | Quartet (q) | Methylene group (-OCH₂CF₃) | |
| ¹⁹F NMR | ~-74 | Triplet (t) | Trifluoromethyl group (-CF₃) |
| ¹³C NMR | ~55 | Singlet | Methyl carbon (-OC H₃) |
| ~65 | Quartet (q) | Methylene carbon (-OC H₂CF₃) | |
| ~123 | Quartet (q) | Trifluoromethyl carbon (-C F₃) |
Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound, thereby verifying its molecular structure. anl.gov The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to different chemical bonds. For MTFEC, the FTIR spectrum is characterized by strong absorption bands related to the carbonate and trifluoroethyl groups. Analysis using Attenuated Total Reflection (ATR) is a common method for acquiring the spectrum. anl.govnih.gov
The key vibrational modes for MTFEC include the C=O stretching of the carbonyl group, C-O stretching of the carbonate ester linkages, and the C-F stretching of the trifluoromethyl group. researchgate.netjournalajacr.com The presence and position of these peaks confirm the identity and integrity of the compound. anl.gov
Table of Characteristic FTIR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~1750 | C=O Stretching | Carbonyl |
| ~1270 | C-O Stretching (asymmetric) | Carbonate Ester |
| ~1170 | C-F Stretching | Trifluoromethyl |
Gas Chromatography with Mass Spectrometry (GC/MSD) is a powerful hyphenated technique used to separate, identify, and quantify the components of a mixture. For this compound, GC/MSD is critical for determining its purity and for identifying any trace impurities or degradation products. anl.gov The sample is vaporized and passed through a chromatographic column, which separates the components based on their volatility and interaction with the column's stationary phase. The separated components then enter a mass selective detector (MSD), which fragments them into ions and sorts them by their mass-to-charge ratio, providing a unique mass spectrum for identification. nih.govmdpi.com
This analysis has been successfully used to confirm the purity of MTFEC at levels up to 99.8%. anl.gov The primary impurities identified through this method were reported to be diethyl carbonate and bis(trifluoroethyl)carbonate, each at concentrations of approximately 0.1%. anl.gov This level of detailed analysis is vital for ensuring the quality of MTFEC used in high-performance applications like lithium-ion batteries, where even minor impurities can negatively impact performance and safety.
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to investigate the surface morphology and topography of materials. azooptics.com In the context of MTFEC's application in batteries, SEM is used to examine the surface of electrodes after they have been cycled in an electrolyte containing the compound. researchgate.net This analysis is particularly focused on characterizing the Solid Electrolyte Interphase (SEI), a passivation layer that forms on the anode surface during the initial charging cycles.
The evaluation of gas evolution during battery operation is critical for assessing the electrochemical stability of an electrolyte. In situ measurement techniques are employed to continuously monitor the volume and composition of any gases produced during cycling. unit.no These methods provide real-time data on side reactions and electrolyte decomposition, which are often sources of performance degradation and safety concerns.
One common and effective technique for quantifying gas evolution in pouch cells is an Archimedes-based method. unit.no In this setup, the cell is submerged in a liquid of known density, and its volume change is precisely calculated by monitoring its apparent mass change with an analytical balance. unit.no This allows for the continuous tracking of gas generation during formation cycles, extended cycling, or storage at elevated temperatures. The evolved gases can then be collected and analyzed by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific chemical species, providing crucial insights into the degradation pathways of the this compound electrolyte. unit.no
Material Systems and Electrode Compatibility Studies
Integration with Cathode Materials
The compatibility of MTFEC with high-energy cathode materials is crucial for developing safe, high-performance batteries.
Nickel-Manganese-Cobalt (NMC) Cathodes (e.g., NMC622, NMC811)
MTFEC has been investigated as a non-flammable electrolyte solvent in cells with Nickel-Manganese-Cobalt (NMC) cathodes, such as NMC622 and NMC811. researchgate.netnih.gov Research shows that while MTFEC is a promising non-flammable solvent, it often exhibits poor electrochemical stability, particularly against graphite (B72142) anodes. researchgate.netunipd.itdiva-portal.org
To overcome this instability, a key strategy involves the pre-passivation of both the NMC cathode and the graphite anode. researchgate.netdiva-portal.org In one study, NMC622 and graphite electrodes were pre-passivated by cycling them in a standard carbonate-based electrolyte (LP57: 1M LiPF₆ in EC/EMC) before being assembled into a cell with an electrolyte of 1 M LiPF₆ in MTFEC. unipd.it This pre-passivation forms a stable and effective solid-electrolyte interphase (SEI) on the anode and a cathode-electrolyte interphase (CEI) on the cathode, which protects the electrodes from continuous decomposition when they come into contact with the MTFEC electrolyte. researchgate.netdiva-portal.org
The results indicated a significant improvement in the cycling performance of the NMC622-graphite cells with pre-passivated electrodes compared to those with pristine (untreated) electrodes. researchgate.net For instance, with pristine electrodes, the initial coulombic efficiency was a mere 35%, which rose to 86% with pre-passivated electrodes, demonstrating effective surface protection. diva-portal.org Although the pre-passivated cells showed higher internal resistance compared to the standard electrolyte, their long-term cycling stability was greatly enhanced, indicating that the electrodes were effectively passivated against ongoing side-reactions. unipd.itdiva-portal.org
Table 1: Electrochemical Performance of NMC622/Graphite Cells with MTFEC-based Electrolyte This table summarizes the performance differences between cells with pristine and pre-passivated electrodes when using an electrolyte of 1 M LiPF₆ in Methyl 2,2,2-trifluoroethyl carbonate (MTFEC), cycled at a C/5 rate.
| Electrode Condition | Initial Charge Capacity (mAh g⁻¹) | Initial Discharge Capacity (mAh g⁻¹) | Initial Coulombic Efficiency (%) | Key Observation | Source |
| Pristine | ~249 | ~86 | 35% | Indicates massive electrolyte decomposition and poor SEI formation. | diva-portal.org |
| Pre-passivated | ~178 | ~153 | 86% | Demonstrates effective electrode passivation and improved stability. | diva-portal.org |
Li-rich Mn-based Cathode Materials (LRMs)
Based on the conducted research, no specific studies detailing the integration of this compound with Li-rich Mn-based Cathode Materials (LRMs) were found. While electrolyte engineering with other fluorinated compounds is a strategy for LRMs, specific data on MTFEC is not available in the provided search results. confex.comresearchgate.netmdpi.com
Compatibility with Anode Materials
The interaction at the anode surface, where the solid-electrolyte interphase (SEI) is formed, is critical for the function of any electrolyte.
Graphite Electrodes
This compound is known to be inherently unstable against graphite anodes. researchgate.netunipd.itdiva-portal.org This instability leads to poor SEI-forming ability and continuous decomposition of the electrolyte, resulting in very poor electrochemical performance in cells with untreated graphite electrodes. researchgate.netunipd.it Half-cell data confirms that the primary source of this poor cycling stability is the graphite side of the cell.
The strategy of pre-passivating graphite electrodes in a conventional electrolyte before exposure to an MTFEC-based electrolyte has proven effective. researchgate.net This pre-formed SEI layer is electrically insulating but ionically conductive, preventing the MTFEC from continually decomposing on the graphite surface. unipd.itdiva-portal.org Hard X-ray photoelectron spectroscopy (HAXPES) analysis of the SEI on pre-passivated graphite electrodes after cycling in a LiPF₆/MTFEC electrolyte revealed its composition. The analysis showed that even after cycling in MTFEC, the SEI composition remains relatively stable, dominated by lithium, fluorine, and carbon species. rsc.org
Table 2: Surface Composition of Pre-Passivated Graphite Anode After Cycling in MTFEC Electrolyte This table shows the elemental composition of the Solid-Electrolyte Interphase (SEI) on pre-passivated graphite electrodes before and after cycling in an electrolyte of 1 M LiPF₆ in this compound (MTFEC), as determined by HAXPES.
| Cycling Stage | Carbon (C) | Fluorine (F) | Lithium (Li) | Oxygen (O) | Phosphorus (P) | Source |
| Pre-passivated (before cycling) | 30% | 16% | 47% | 6% | 1% | rsc.org |
| After 1 cycle | 14% | 27% | 48% | 9% | 2% | rsc.org |
| After 5 cycles | 10% | 26% | 54% | 8% | 2% | rsc.org |
| After 30 cycles | 12% | 24% | 50% | 10% | 4% | rsc.org |
Silicon-Graphite Composite Anodes
The available research did not provide specific studies on the compatibility or performance of this compound (MTFEC) with silicon-graphite composite anodes. Studies have been conducted on similar compounds, such as bis(2,2,2,) trifluoroethyl carbonate (often abbreviated as TFEC or BFEC), with SiOx-graphite anodes, but these findings are outside the scope of this specific compound. researchgate.net
Interaction with Lithium Salts (e.g., LiPF₆, LiTFSI)
The choice of lithium salt profoundly influences the properties and performance of an MTFEC-based electrolyte.
The majority of studies involving MTFEC utilize lithium hexafluorophosphate (B91526) (LiPF₆) as the conducting salt, typically at a concentration of 1 M. researchgate.netunipd.itdiva-portal.org The combination of LiPF₆ and MTFEC leads to the formation of an SEI on the graphite anode that is rich in lithium and fluorine, likely containing species like LiF and decomposition products of the salt. diva-portal.orgrsc.org However, the instability of LiPF₆ can lead to the formation of hydrofluoric acid (HF), which can be detrimental to electrode materials. researchgate.net
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is considered a safer alternative to LiPF₆ due to its superior thermal and chemical stability. sigmaaldrich.com The use of fluorinated carbonates like MTFEC as co-solvents is a strategy being explored to enable the use of LiTFSI in commercial lithium-ion batteries. sigmaaldrich.com This approach aims to combine the non-flammable nature of fluorinated solvents with the stability of LiTFSI to create safer, high-performance electrolytes.
Co-solvent and Additive Blends for Electrolyte Optimization
The optimization of electrolyte formulations is a key strategy for enhancing the performance, longevity, and safety of lithium-ion batteries. This compound (MTFEC) is a focal point in these efforts, often used in combination with other solvents and additives to create synergistic effects that are not achievable with single-component systems.
Binary and Ternary Solvent Mixtures
Research into binary and ternary solvent mixtures containing MTFEC aims to balance various electrolyte properties such as ionic conductivity, viscosity, and electrochemical stability. The addition of MTFEC to conventional carbonate electrolytes has been shown to improve performance, particularly in high-voltage applications.
In a notable study, a binary electrolyte composed of 1 M LiPF6 in fluoroethylene carbonate (FEC) and methyl (2,2,2-trifluoroethyl) carbonate (FEMC) in a 1/9 volume ratio was investigated for a high-voltage LiNi₀.₅Mn₀.₃Co₀.₂O₂/graphite battery system. This fluorinated electrolyte demonstrated superior charge-discharge performance compared to its non-fluorinated counterpart (ethylene carbonate/ethyl methyl carbonate) when the charging cutoff voltage was raised to 4.7 V. researchgate.net The enhanced stability is attributed to the formation of a robust SEI on the cathode surface. researchgate.net
Ternary systems have also been explored to further refine electrolyte properties. For instance, an all-fluorinated electrolyte consisting of 1.0 M LiPF₆ in trifluoropropylene carbonate (TFPC) and MTFEC (1/1 volume ratio) with the addition of FEC as an additive has shown excellent cycling stability in a high-voltage LiNi₀.₅Mn₀.₃Co₀.₂O₂/graphite cell cycled between 3.0 and 4.6 V. In this formulation, MTFEC helps to lower the viscosity of the high-viscosity TFPC, thereby improving ionic conductivity, while FEC contributes to the formation of a low-impedance SEI on the graphite anode.
The following table summarizes the performance of select binary and ternary electrolyte systems containing this compound.
| Electrolyte Composition (v/v) | Cell Type | Key Performance Metrics | Reference |
| 1M LiPF₆ in FEC/MTFEC (1/9) | LiNi₀.₅Mn₀.₃Co₀.₂O₂/Graphite | Superior charge-discharge performance at 4.7 V cutoff | researchgate.net |
| 1M LiPF₆ in TFPC/MTFEC (1/1) + FEC | LiNi₀.₅Mn₀.₃Co₀.₂O₂/Graphite | Excellent cycling stability between 3.0 and 4.6 V |
Synergistic Effects with Other Fluorinated Additives (e.g., FEC, DFEC, BtFEC)
The combination of MTFEC with other fluorinated additives, such as fluoroethylene carbonate (FEC), difluoroethylene carbonate (DFEC), and bis(2,2,2-trifluoroethyl) carbonate (BtFEC), can lead to significant synergistic effects that enhance battery performance beyond the capabilities of individual components.
The synergy between MTFEC and FEC is particularly well-documented. FEC is known to be preferentially reduced on the anode surface to form a stable and LiF-rich SEI. researchgate.net When used in conjunction with MTFEC, this effect is amplified, leading to a more robust and protective SEI that effectively suppresses electrolyte decomposition and minimizes capacity loss during cycling. sigmaaldrich.com This combination is crucial for the stability of high-voltage cathodes and high-capacity anodes like silicon. acs.org For example, a study on a Li/Si thin-film cell showed that the addition of FEC to the electrolyte improved discharge capacity retention and coulombic efficiency by forming a smoother and more stable SEI layer. acs.org
The combination of FEC with bis(2,2,2,) trifluoroethyl carbonate (BFEC), a compound structurally similar to MTFEC, has shown remarkable results in high-voltage applications. A fluorine-rich electrolyte formulation consisting of lithium-bis(fluorsulfonyl)imide (LiFSI) in FEC:BFEC was applied in NMC811||10%SiOx-90%graphite cells. This system achieved high capacity retention of 94.5% and 92.2% after 100 cycles at 0.5°C with a 4.5 V upper cutoff voltage at 20°C and 40°C, respectively. researchgate.net This high performance is attributed to the formation of inorganic- and salt-rich interphases that protect the electrolyte from decomposition at the electrode surfaces. researchgate.net
The research findings on the synergistic effects of MTFEC with other fluorinated additives are summarized in the table below.
| Additive Combination | Electrode System | Observed Synergistic Effects | Reference |
| MTFEC + FEC | LiNi₀.₅Mn₀.₃Co₀.₂O₂/Graphite | Formation of a stable SEI, enhanced discharge capacity and cyclability. | researchgate.netsigmaaldrich.com |
| FEC + BtFEC | NMC811/SiOx-Graphite | High capacity retention (94.5% at 20°C, 92.2% at 40°C after 100 cycles at 4.5V). Formation of protective, inorganic-rich interphases. | researchgate.net |
Safety Aspects and Flame Retardancy Research
Mechanism of Flame Retardancy in Fluorinated Carbonates
The flame-retardant nature of fluorinated carbonates like FEMC is attributed to specific chemical interactions that occur during combustion. These mechanisms primarily involve the scavenging of highly reactive radicals that propagate the combustion process.
Oxygen Radical Scavenging
Fluorine Radical Generation and Combustion Inhibition
At elevated temperatures, fluorinated carbonates like FEMC can generate fluorine-containing radicals. These radicals are less reactive and can interrupt the combustion chain reactions. Research on the closely related compound, bis(2,2,2-trifluoroethyl) carbonate (BtFEC), shows that during combustion, reactions involving the formation of hydrogen fluoride (B91410) (HF) from radicals such as CF₂O and CF₃ consume highly reactive H radicals. This consumption of H radicals slows down the key branching reaction (H + O₂ → OH + O) that is crucial for sustained combustion, ultimately reducing the laminar flame speed. scholarsportal.info The decomposition of BtFEC at high temperatures can proceed via two main pathways: a concerted HF elimination and the breaking of the C–O bond, both of which contribute to the generation of flame-inhibiting species. acs.org
Thermal Stability of Electrolytes Containing FEMC
The thermal stability of the electrolyte is a critical factor for the safety of lithium-ion batteries. The inclusion of FEMC has been shown to improve the thermal stability of the electrolyte. One study highlighted that an all-fluorinated electrolyte containing 1M LiPF₆ in a mixture of fluoroethylene carbonate (FEC) and FEMC (3:7 by weight) exhibited ultra-high thermal stability, with no obvious heat release observed in Differential Scanning Calorimetry (DSC) tests of a full Li||LNMO cell charged to 4.85 V. rsc.org
For comparison, conventional carbonate electrolytes exhibit exothermic reactions at elevated temperatures. For instance, a 1.0 mol·L⁻¹ LiPF₆/EC + DMC + EMC electrolyte shows an exothermic process, although it is less pronounced than that of a 1.0 mol·L⁻¹ LiPF₆/EC solution. researchgate.net In another study, a 1M LiPF₆ / EC:DMC (1:1) electrolyte in contact with a delithiated cathode material showed an exothermic peak at approximately 272.1°C, which is attributed to the exothermic reactions between the lithiated graphite (B72142) and the liquid electrolyte. researchgate.net
Table 1: Thermal Stability Data from Differential Scanning Calorimetry (DSC)
| Electrolyte Composition | Key Observations from DSC Analysis | Reference |
| 1M LiPF₆ in FEC:FEMC (3:7 by weight) in a Li | LNMO full cell | |
| 1.0 mol·L⁻¹ LiPF₆/EC + DMC + EMC | Shows an endothermic and then an exothermic process. The exothermic peak is lower than that of 1.0 mol·L⁻¹ LiPF₆/EC solution. | researchgate.net |
| 1M LiPF₆ / EC:DMC (1:1) with delithiated MNC on Al | Exothermic peak observed at approximately 272.1°C, attributed to reactions between lithiated graphite and the electrolyte. | researchgate.net |
This table provides a comparative view of the thermal behavior of an FEMC-containing electrolyte against conventional carbonate-based electrolytes based on available research data.
Comparison of Flammability with Conventional Electrolyte Systems
A significant advantage of incorporating FEMC into electrolytes is the reduction in flammability. Research has demonstrated that all-fluorinated electrolytes containing FEMC are non-flammable. In a direct combustion experiment, a conventional electrolyte composed of LiPF₆ in EC/DMC immediately caught fire and continued to burn, whereas an all-fluorinated electrolyte containing FEMC did not burn at all. escholarship.org
The flammability of electrolytes can be quantified using metrics such as the Self-Extinguishing Time (SET) and the Heat Release Rate (HRR). While specific comparative data for these metrics for FEMC-based electrolytes versus conventional ones in a single study is limited, the qualitative evidence for its non-flammability is strong. For context, a study on various electrolytes provides a framework for how these measurements are typically reported. nih.govresearchgate.net
Table 2: Flammability Characteristics of Electrolytes
| Electrolyte System | Flammability Test Result | Reference |
| All-fluorinated electrolyte with FEMC | Did not burn in a combustion experiment. | escholarship.org |
| Conventional LiPF₆/EC/DMC electrolyte | Immediately caught fire and continued to burn after the ignition source was removed. | escholarship.org |
This table illustrates the significant improvement in flame retardancy achieved by using an all-fluorinated electrolyte containing FEMC compared to a standard conventional electrolyte.
Emerging Research Directions and Future Perspectives
Application in Next-Generation Battery Chemistries (e.g., Solid-State Batteries)
The role of FEMC is expanding beyond conventional lithium-ion batteries (LIBs) into next-generation energy storage systems, where performance and safety demands are even more stringent.
One key area of advancement is in the development of a stable artificial solid electrolyte interphase (ASEI). In sodium-ion batteries, another promising next-generation technology, research has shown that an ASEI can be fabricated by tailoring the reaction of FEMC on the sodium metal anode surface. rsc.org This engineered interphase, rich in sodium fluoride (B91410) (NaF), induces uniform deposition of sodium ions and acts as a protective barrier, isolating the liquid electrolyte from the reactive sodium metal and thereby reducing side reactions. rsc.org This approach has led to sodium-metal anodes that can cycle for over 700 hours in carbonate electrolytes and full cells with high rate performance and long cycling stability, demonstrating the potential of FEMC in stabilizing volatile metal anodes. researchgate.net For instance, a NaF@Na symmetric cell using this strategy exhibited an excellent cyclic life of 300 hours, and a full cell paired with an NVP cathode displayed high rate performance (80.8 mAh g⁻¹ at 30C) and long cycling life (92.2 mAh g⁻¹ after 4000 cycles at 5C). rsc.org
The development of such stable interfaces is a critical step toward solid-state batteries. While not a solid electrolyte itself, FEMC contributes to hybrid systems that bridge the gap. Research efforts leading toward solid-state dual-ion batteries (DIBs) have explored the use of highly fluorinated electrolytes containing FEMC. diva-portal.org In a system using a blend of fluoroethylene carbonate (FEC) and FEMC (3:7 ratio), an optimal performance was achieved in Li-graphite DIBs cycled to a high voltage of 5.2 V, with a capacity retention of approximately 95%. diva-portal.org Gel polymer electrolytes (GPEs), which are a step towards all-solid-state designs, are also being investigated for DIBs to reduce solvent use and improve safety and energy density. diva-portal.org The ability of FEMC to promote stable interphases at high potentials is crucial for these advanced designs. diva-portal.org
Advanced Electrolyte Design Principles utilizing FEMC
The design of advanced electrolytes increasingly relies on the strategic inclusion of fluorinated components like FEMC to achieve properties unattainable with conventional carbonate solvents. osti.gov FEMC's primary advantages are its non-flammability and its ability to participate in the formation of a robust and effective solid electrolyte interphase (SEI) on electrode surfaces. researchgate.netsigmaaldrich.com
A core principle is using FEMC as a non-flammable co-solvent. researchgate.netrsc.org While FEMC itself can be unstable against graphite (B72142) anodes, this issue can be overcome through innovative strategies like electrode pre-passivation. researchgate.netrsc.org In this approach, electrodes are first cycled in a standard carbonate electrolyte to form a stable SEI, and then assembled into a cell with an FEMC-based electrolyte. researchgate.netdiva-portal.org This method has shown a significant improvement in the performance and cycling stability of NMC622-graphite cells compared to using FEMC with pristine electrodes. researchgate.netrsc.orgdiva-portal.org
The choice of co-solvents to pair with FEMC is another critical design principle. The solvating power of different electrolyte components determines which species is more likely to be reduced at the anode surface. osti.gov Studies have shown that in a mixture of FEMC and fluoroethylene carbonate (FEC), the FEC, having a higher solvating power, preferentially solvates the lithium ions. osti.gov This protects the FEMC from excessive reduction, leading to a more stable SEI and superior cycling performance compared to systems where FEMC is paired with a lower-solvating-power solvent like difluoroethylene carbonate (DFEC). osti.gov
Utilizing FEMC as an additive, even in small amounts, is also an effective strategy. The addition of just 5 wt% of FEMC has been found to be effective in forming a stable SEI layer and protecting the cathode surface, leading to enhanced discharge capacity and cyclability. sigmaaldrich.comnih.gov This highlights the principle of using minimal quantities of functional additives to achieve significant performance gains without drastically altering the bulk electrolyte properties. However, the introduction of FEMC can increase electrolyte viscosity and internal resistance due to its lower conductivity, which may negatively impact performance under certain conditions, such as conventional, full-state-of-charge cycling. nih.gov
The table below summarizes research findings on the performance of battery cells utilizing FEMC-based electrolytes.
| Battery System | Electrolyte Composition | Key Finding | Performance Metric | Source |
| NMC622-Graphite | 1 M LiPF₆ in FEMC (with pre-passivated electrodes) | Pre-passivation enables the use of the non-flammable FEMC electrolyte, significantly improving cycling stability. | Substantial improvement in cycling stability compared to pristine electrodes. | researchgate.netdiva-portal.org |
| NMC622-Graphite | TFEC mixed with ethylene (B1197577) carbonate and ethyl methyl carbonate | Achieves comparable or superior performance to state-of-the-art benchmark electrolytes. | Up to 90% capacity retention between the 5th and 200th cycle. | rsc.orgresearchgate.net |
| Na-metal anode | FEMC used to create an artificial SEI | The NaF-rich interphase enables uniform sodium deposition and isolates the electrolyte from the anode. | Symmetric cell shows a cyclic life of 300 hours. | rsc.org |
| Li-Graphite Dual-Ion Battery | 1 M LiPF₆ in FEC+FEMC (3:7) | The highly fluorinated electrolyte exhibits high oxidative stability up to 5.2 V. | Capacity retention of ~95%. | diva-portal.org |
Note: This table is interactive and can be sorted by clicking on the column headers.
Environmental and Sustainability Considerations in Fluorinated Carbonate Research
The increasing use of fluorinated compounds like FEMC in batteries brings both sustainability benefits and environmental considerations that are subjects of ongoing research.
A primary sustainability advantage of using FEMC and other fluorinated solvents is the significant improvement in battery safety and lifespan. rsc.org Non-flammable electrolytes directly mitigate the risk of thermal runaway events, making batteries safer for use in electric vehicles and large-scale energy storage. ablesci.com Enhanced reliability and longer cycle life, which are promoted by the stable SEIs formed by fluorinated additives, contribute to sustainability by extending the useful life of a battery, thereby reducing the frequency of replacement and the associated manufacturing footprint. rsc.orgnih.gov
However, the widespread use of fluorinated organic compounds raises environmental questions, particularly concerning their persistence and end-of-life management. researchgate.net Many fluorinated additives used in LIBs fall under the broad category of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence. researchgate.net While the specific environmental impact and degradation pathways of FEMC are not as extensively studied as legacy PFAS compounds, the general characteristics of the carbon-fluorine bond warrant careful consideration of the entire lifecycle.
Recycling of spent lithium-ion batteries presents a particular challenge for fluorine-containing components. nih.gov The binder polyvinylidene fluoride (PVDF) and the electrolyte salt lithium hexafluorophosphate (B91526) (LiPF₆) are major sources of fluorine in batteries. nih.gov During recycling processes, these can pose challenges and potentially form hazardous substances if not managed correctly. nih.gov The introduction of fluorinated solvents like FEMC adds another fluorine source that must be accounted for in future recycling strategies. Developing methods to effectively separate and recover or neutralize these fluorinated compounds is critical to establishing a truly circular and sustainable battery economy. nih.gov
Future research is therefore focused on designing fluorinated molecules with not only optimal electrochemical properties but also pathways for degradation into benign products after their service life. The goal is to balance the immediate performance and safety benefits with long-term environmental stewardship.
Q & A
Q. What are the key synthetic routes for producing MTFEC, and how do reaction conditions influence yield and purity?
MTFEC is synthesized via nucleophilic substitution or transesterification reactions. A common method involves reacting methyl alcohol with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., NaOH) or acid catalyst (e.g., H₂SO₄) under controlled temperatures (0–25°C) . For example:
Purification steps like fractional distillation or column chromatography are critical to achieve >99% purity. Reaction efficiency depends on solvent choice (e.g., acetone or DMF), stoichiometric ratios, and exclusion of moisture .
Q. How do the physical properties of MTFEC impact its handling and application in electrochemical systems?
MTFEC (C₄H₅F₃O₃, MW 158.08) has a density of 1.308 g/cm³, boiling point of \sim103°C, and flash point of 0°C, necessitating storage in sealed, dry conditions at room temperature . Its low viscosity and high fluorine content enhance ionic conductivity in electrolytes while reducing flammability. Researchers must use inert atmospheres (e.g., argon) during handling to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic role does MTFEC play in improving high-voltage lithium-ion battery performance?
MTFEC improves cycle stability at high voltages (e.g., 4.5 V) by forming a fluorine-rich solid-electrolyte interphase (SEI) on cathodes like LiNi₀.₅Co₀.₂Mn₀.₃O₂. This SEI suppresses electrolyte decomposition and transition-metal dissolution. In studies, replacing diethyl carbonate (DEC) with MTFEC increased capacity retention from 45.5% to 81.6% after 700 cycles at 45°C . The fluorinated structure also stabilizes the cathode-electrolyte interface (CEI) through preferential adsorption of F⁻ ions .
Q. How does MTFEC influence low-temperature electrolyte performance, and what are the trade-offs in additive concentration?
At 2.0 wt% in solvent blends, MTFEC reduces electrolyte viscosity and enhances Li⁺ mobility, improving low-temperature (-25°C) power output. However, higher concentrations (>2.0 wt%) increase interfacial resistance (ASI delta from 15.8 to 20.6 Ω·cm²) due to incomplete SEI formation . Optimizing MTFEC with co-additives like tris(2,2,2-trifluoroethyl) borate (TTFEB) balances conductivity and interfacial stability .
Q. What analytical techniques are critical for characterizing MTFEC-derived SEI layers?
- XPS : Identifies fluorine-rich components (e.g., LiF) in SEI layers.
- EIS : Measures interfacial resistance changes under varying temperatures.
- TEM/EDS : Visualizes SEI morphology and elemental distribution.
Contradictions in SEI performance data (e.g., varying ASI values in different solvent systems) often arise from competing decomposition pathways of MTFEC and co-solvents like ethylene carbonate (EC) .
Methodological Guidance
- Synthesis Optimization : Use Schlenk-line techniques to exclude moisture and oxygen during MTFEC synthesis .
- Electrochemical Testing : Pair MTFEC with LiPF₆ salts in EC/DMC blends (3:7 v/v) for baseline comparisons .
- Contradiction Resolution : When SEI data conflicts, correlate XPS findings with in-situ FTIR to track real-time decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
